5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro and methoxy group, and a pyrimidine ring attached to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-nitrobenzamide with appropriate pyrimidine derivatives in the presence of a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) overnight . This reaction facilitates the formation of the desired benzamide derivative through nucleophilic substitution and subsequent reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzamides, pyrimidines, and phenylpiperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and biological activity. Its potential as a selective acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-30-19-8-7-16(23)13-18(19)22(29)26-20-14-21(25-15-24-20)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H,24,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOMIUPJCOXRAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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